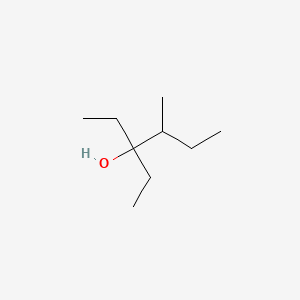

3-Ethyl-4-methylhexan-3-ol

Description

Significance of Branched Tertiary Alcohols in Contemporary Organic Chemistry

Alcohols, organic compounds featuring a hydroxyl (-OH) group, are fundamental in organic chemistry. They are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. epa.govlookchem.com Tertiary alcohols, characterized by three alkyl groups on the carbinol carbon, possess unique properties that make them significant in various chemical contexts. epa.govlookchem.com

Due to the absence of a hydrogen atom on the carbon atom bonded to the hydroxyl group, tertiary alcohols are resistant to oxidation under mild conditions, a key difference from primary and secondary alcohols. nih.gov This stability makes them valuable as structural motifs in complex molecules and as intermediates in synthesis. Their versatile reactivity allows them to participate in reactions like substitution and elimination, often proceeding through stable tertiary carbocation intermediates. epa.govresearchgate.net Furthermore, branched alcohols are utilized as starting materials, solvents, and reagents in the production of fine chemicals and pharmaceuticals. researchgate.net The branching in their alkyl chains also influences their physical properties, such as boiling point and solubility. epa.gov

Overview of 3-Ethyl-4-methylhexan-3-ol within the Scope of Academic Research

This compound is a branched tertiary alcohol with the chemical formula C₉H₂₀O. epa.govmolport.com As a member of this class, it embodies the characteristic structural features and expected chemical behavior of a tertiary alcohol. Its structure contains two stereocenters, at carbons 3 and 4, meaning it can exist as four distinct stereoisomers.

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure is closely related to other alcohols that have been studied, for instance, as insect pheromones. nih.gov For example, (3S,4S)-4-methylhexan-3-ol acts as a synergist in the aggregation pheromone of the almond bark beetle. nih.gov The study of this compound is therefore valuable for understanding the fundamental principles of tertiary alcohol synthesis and reactivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51200-80-7 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3-ethyl-4-methylhexan-3-ol |

InChI |

InChI=1S/C9H20O/c1-5-8(4)9(10,6-2)7-3/h8,10H,5-7H2,1-4H3 |

InChI Key |

YOCLWWFBEJQTBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)(CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Classical Synthetic Routes to 3-Ethyl-4-methylhexan-3-ol

The synthesis of this compound is principally achieved through methods that are staples of organic chemistry, namely the addition of organometallic reagents to carbonyl compounds and nucleophilic substitution reactions.

Grignard Reagent-Based Syntheses

One of the most direct and versatile methods for constructing tertiary alcohols like this compound is the Grignard reaction. fiveable.me This involves the reaction of an appropriate ketone with an ethylmagnesium halide. The logical precursor for this synthesis is 4-methylhexan-3-one (B91998), which reacts with ethylmagnesium bromide or a similar ethyl Grignard reagent. youtube.com

The formation of this compound from its ketone precursor, 4-methylhexan-3-one, via a Grignard reaction follows a well-established nucleophilic addition mechanism. iitk.ac.inadichemistry.com The process is initiated by the attack of the nucleophilic ethyl group from the Grignard reagent (e.g., ethylmagnesium bromide) on the electrophilic carbonyl carbon of the ketone. libretexts.org

The key steps of the mechanism are as follows:

Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates with the carbonyl oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The carbanionic ethyl group of the Grignard reagent attacks the polarized carbonyl carbon, leading to the formation of a new carbon-carbon bond. iitk.ac.in This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.

Intermediate Formation: This attack results in a tetrahedral alkoxide intermediate, where the oxygen atom is bonded to the magnesium halide. fiveable.me

Protonation: A subsequent aqueous workup step, typically with a dilute acid like ammonium (B1175870) chloride, protonates the alkoxide to yield the final tertiary alcohol, this compound. iitk.ac.inmmu.ac.uk

Table 1: Grignard Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|

The Grignard addition to the prochiral ketone 4-methylhexan-3-one results in the formation of a new stereocenter at the C3 position. Since the starting ketone itself contains a stereocenter at C4, the product is a mixture of diastereomers. Controlling the stereochemical outcome of this reaction is a significant challenge in asymmetric synthesis. nih.gov

One primary strategy involves using a chiral starting material where the stereochemistry at C4 is already defined. The existing chiral center can influence the direction of the incoming nucleophile's attack, a phenomenon known as substrate-controlled diastereoselectivity. nih.gov For instance, starting with (S)-4-methylhexan-3-one, the Grignard reagent may preferentially attack one face of the carbonyl group over the other due to steric hindrance or chelation effects involving the magnesium atom. nih.gov This leads to an unequal formation of the (3R, 4S) and (3S, 4S) diastereomers.

Computational and experimental studies on similar systems have shown that the formation of cyclic transition states can dictate the stereochemical outcome. nih.gov The relative energies of these transition states determine the ratio of the diastereomeric products.

Another advanced strategy involves the use of chiral ligands that coordinate to the Grignard reagent. These ligands create a chiral environment around the reactive nucleophile, directing its addition to one face of the ketone, a concept known as reagent-controlled synthesis. nih.gov This method can potentially override the directing effect of the substrate's chiral center to produce a desired diastereomer with high selectivity. mmu.ac.uknih.gov

Table 2: Potential Stereochemical Outcomes from Chiral Grignard Synthesis

| Chiral Ketone | Grignard Reagent | Potential Diastereomeric Products |

|---|---|---|

| (S)-4-Methylhexan-3-one | Ethylmagnesium Bromide | (3R, 4S)-3-Ethyl-4-methylhexan-3-ol and (3S, 4S)-3-Ethyl-4-methylhexan-3-ol |

Nucleophilic Substitution Reactions

An alternative synthetic approach to this compound involves nucleophilic substitution, specifically the hydrolysis of a suitable tertiary alkyl halide, such as 3-chloro-3-ethyl-4-methylhexane. Due to the tertiary nature of the substrate, this reaction proceeds via an SN1 mechanism. wikipedia.orglscollege.ac.in

The SN1 (unimolecular nucleophilic substitution) reaction for the hydrolysis of a tertiary substrate like (S)-3-chloro-3-ethyl-4-methylhexane involves a two-step mechanism. wikipedia.org

Carbocation Formation: The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a trigonal planar, sp²-hybridized carbocation intermediate. wikipedia.orglibretexts.org

Nucleophilic Attack: The nucleophile, in this case, water, can then attack the planar carbocation from either face with equal probability. lscollege.ac.inbrainly.com

Because the nucleophilic attack can occur from either the top or bottom face of the achiral carbocation, the reaction typically leads to a racemic mixture of the two enantiomers of the product. libretexts.org If the starting material is chiral, such as (S)-3-chloro-3-ethyl-4-methylhexane, the hydrolysis will result in a mixture of (R)-3-ethyl-4-methylhexan-3-ol and (S)-3-ethyl-4-methylhexan-3-ol. lscollege.ac.in This process is known as racemization.

However, complete racemization is not always observed. Experimental evidence suggests that the leaving group can temporarily remain in close proximity to the carbocation as an "ion pair," partially shielding one face from nucleophilic attack. libretexts.org This can lead to a slight excess of the product with an inverted configuration compared to the starting material.

Since SN1 reactions on chiral tertiary substrates typically yield racemic or near-racemic mixtures of alcohols, methods for separating these enantiomers are crucial for obtaining stereochemically pure compounds. This separation process is known as resolution.

One of the most effective methods for resolving racemic alcohols is enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases, which exhibit high stereoselectivity. The racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B). The enzyme will selectively catalyze the acylation of one enantiomer much faster than the other. This results in a mixture of one acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard techniques like column chromatography.

Another approach is chiral chromatography , where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. However, finding a suitable and cost-effective CSP for a specific pair of enantiomers can be a challenge. brainly.com

Table 3: Common Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₉H₂₀O | Target Product (Tertiary Alcohol) |

| 4-Methylhexan-3-one | C₇H₁₄O | Ketone Precursor |

| Ethylmagnesium Bromide | C₂H₅BrMg | Grignard Reagent |

| 3-Chloro-3-ethyl-4-methylhexane | C₉H₁₉Cl | Tertiary Alkyl Halide Substrate |

| Water | H₂O | Nucleophile (in Hydrolysis) |

Advanced and Stereoselective Synthesis of this compound

The synthesis of this compound, a tertiary alcohol with two chiral centers, presents a significant stereochemical challenge. Advanced synthetic methods are therefore required to control the formation of the desired stereoisomers. These methods range from refined catalytic hydrogenation techniques to highly specific enzymatic reactions.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a cornerstone of industrial synthesis for producing alcohols from carbonyl compounds. For this compound, the logical precursor for this method is 3-ethyl-4-methylhexan-3-one. The process involves the reduction of the ketone's carbonyl group using hydrogen gas in the presence of a metal catalyst.

The efficiency and yield of the hydrogenation of 3-ethyl-4-methylhexan-3-one are highly dependent on the choice of catalyst and the specific reaction conditions. Palladium on carbon (Pd/C) is a commonly employed catalyst for such transformations due to its high activity and stability. nsf.gov Research into optimizing this process involves systematically varying several parameters to maximize the conversion of the ketone to the desired alcohol while minimizing side reactions.

Key parameters investigated include the type of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. For instance, while Pd/C is standard, other systems like platinum-based (e.g., Pt-ReOₓ/C) or iridium-based (e.g., Ir-ReOₓ/SiO₂) catalysts are also explored for their unique selectivity and activity profiles under different conditions. chemicalbook.com Lowering reaction temperatures can often increase selectivity for the target alcohol by reducing the likelihood of over-reduction or C-C bond cleavage. chemicalbook.com The choice of solvent is also critical, with inert solvents like tetrahydrofuran (B95107) (THF) or alcohols often used to facilitate the reaction while minimizing side product formation.

Table 1: Influence of Catalyst Systems and Conditions on Hydrogenation Reactions Note: This table is illustrative of general principles in ketone hydrogenation, as specific data for this compound is limited. Data is adapted from related hydrogenation studies. chemicalbook.com

| Catalyst System | Support | Temperature (°C) | Time (h) | Pressure (atm) | Typical Outcome |

|---|---|---|---|---|---|

| 5% Pd/C | Carbon | 25 - 80 | 12 - 48 | 1 - 10 | Good yield of alcohol, standard conditions. nsf.govbeilstein-journals.org |

| Ir-ReOₓ/SiO₂ | Silica | 220 - 240 | 6 - 7 | High | High hydrocarbon yield, potential for over-reduction. chemicalbook.com |

| Pt-ReOₓ/C | Carbon | 220 - 240 | 6 | High | Moderate yield, dependent on conditions. chemicalbook.com |

The large-scale production of this compound necessitates an evaluation based on the principles of green chemistry to ensure sustainability and minimize environmental impact. mdpi.comwhiterose.ac.uk Catalytic hydrogenation, when optimized, aligns well with several of these principles.

Waste Prevention : High-yield reactions that approach 100% conversion minimize the formation of byproducts and waste.

Atom Economy : Hydrogenation is an addition reaction, which can have a very high atom economy as all atoms of the reactants (ketone and hydrogen) are incorporated into the final product.

Use of Catalysis : The use of heterogeneous catalysts like Pd/C is a core green chemistry principle. researchgate.net These catalysts are highly efficient, can be used in small quantities, and are easily separated from the reaction mixture by filtration, allowing for their recovery and reuse over multiple cycles. nsf.gov

Safer Solvents : Research focuses on using environmentally benign solvents. While organic solvents like ethanol (B145695) are common, exploration into greener alternatives is ongoing.

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and atmospheric pressure significantly reduces energy consumption, a key goal for scalable industrial processes. nsf.govchemicalbook.com

Table 2: Application of Green Chemistry Principles to Hydrogenation Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Pd/C) instead of stoichiometric reagents (e.g., NaBH₄). nsf.gov |

| Atom Economy | High atom economy is inherent to the addition of H₂ across the C=O bond. |

| Energy Efficiency | Optimization to reduce reaction temperature and pressure. chemicalbook.com |

| Waste Reduction | High selectivity towards the desired alcohol minimizes byproduct formation and downstream purification waste. |

| Safer Solvents | Selection of solvents with low environmental and health impacts. |

Biocatalytic Synthesis Pathways

Biocatalysis offers an alternative and powerful strategy for producing chiral molecules like this compound with exceptionally high stereoselectivity. nih.gov This approach uses enzymes—natural, highly specific catalysts—to control the formation of stereoisomers. While direct literature on the biocatalytic synthesis of this compound is scarce, extensive research on the analogous pheromone, 4-methylheptan-3-ol, provides a clear blueprint for how this could be achieved. mdpi.comresearchgate.netresearchgate.net

The synthesis of specific stereoisomers of this compound would likely start from an unsaturated precursor, such as (E)-3-ethyl-4-methylhex-1-en-3-one. Two types of enzymes are critical for this transformation:

Ene-reductases (ERs) : These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereospecific reduction of an activated carbon-carbon double bond, establishing the first chiral center at the C4 position. nih.govnih.gov

Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the stereospecific reduction of a carbonyl group to a hydroxyl group, creating the second chiral center at the C3 position. researchgate.net

By screening a library of different ERs and ADHs, scientists can select enzymes that produce either the (R) or (S) configuration at each chiral center, providing access to all four possible stereoisomers of the final product. mdpi.comresearchgate.net This process requires a cofactor, typically NAD(P)H, which must be continuously regenerated in the reaction vessel using a sacrificial molecule like glucose and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH). nih.gov

A significant advancement in biocatalysis is the development of one-pot, multi-enzymatic cascade reactions. mdpi.comnih.govresearchgate.net In this approach, the precursor, the ene-reductase, the alcohol dehydrogenase, and the cofactor regeneration system are all combined in a single reactor. researchgate.net This strategy is highly efficient as it avoids the need to isolate and purify the intermediate saturated ketone, saving time, resources, and reducing waste. mdpi.com

The stereochemical outcome of the one-pot synthesis is entirely dictated by the specific combination of enzymes chosen. For example, to synthesize (3S, 4R)-3-ethyl-4-methylhexan-3-ol, one would select an ER that produces the (4R)-ketone intermediate and an ADH that reduces this intermediate to the (3S)-alcohol. mdpi.com This method has been successfully used to generate all four stereoisomers of 4-methylheptan-3-ol in high yields (72-83%) and excellent stereoselectivity (de = 92-99%, ee = 99%). mdpi.comresearchgate.net

Table 3: Hypothetical One-Pot Enzymatic Scheme for Stereoisomers of this compound Based on the established synthesis of 4-methylheptan-3-ol. mdpi.comresearchgate.net

| Target Stereoisomer | Step 1: Ene-Reductase (ER) | Intermediate Ketone | Step 2: Alcohol Dehydrogenase (ADH) | Final Product |

|---|---|---|---|---|

| (3S, 4R) | ER selective for (R)-product | (R)-3-ethyl-4-methylhexan-3-one | ADH selective for (S)-product | (3S, 4R)-3-ethyl-4-methylhexan-3-ol |

| (3R, 4R) | ER selective for (R)-product | (R)-3-ethyl-4-methylhexan-3-one | ADH selective for (R)-product | (3R, 4R)-3-ethyl-4-methylhexan-3-ol |

| (3S, 4S) | ER selective for (S)-product | (S)-3-ethyl-4-methylhexan-3-one | ADH selective for (S)-product | (3S, 4S)-3-ethyl-4-methylhexan-3-ol |

Analysis of this compound as a Substrate in Enzymatic Transformations

The use of enzymes for the kinetic resolution of racemic alcohols is a cornerstone of modern green chemistry. However, tertiary alcohols such as this compound present a significant challenge as substrates for most hydrolases due to the steric congestion around the hydroxyl group. jocpr.comrsc.org This steric hindrance impedes the alcohol's access to the enzyme's active site, often resulting in low reactivity and enantioselectivity. jocpr.comscielo.br

The most common approach for this transformation is the lipase-catalyzed kinetic resolution (KR), typically involving an irreversible transesterification reaction with an acyl donor like vinyl acetate (B1210297) or vinyl butyrate. rsc.orgscielo.br In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other, allowing for the separation of a highly enantioenriched ester and the unreacted, oppositely configured alcohol.

Lipases, particularly those from Candida antarctica (CAL-A and CAL-B), are frequently employed for these challenging resolutions. scielo.brmdpi.com Despite the inherent difficulties, successful resolutions of tertiary alcohols have been reported. For instance, dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ, has been achieved for tertiary alcohols by combining a lipase with a compatible metal catalyst, overcoming the typical 50% yield limit of standard KR. mdpi.comrsc.org

To illustrate the potential of this method, the enzymatic kinetic resolution of a structurally similar tertiary benzylic alcohol, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, using CAL-A is presented below. These results demonstrate that with careful optimization of the acyl donor and solvent, high conversion and excellent enantioselectivity can be achieved. scielo.br

| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) |

| rac-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl butyrate | Heptane | 4 | 44 | >99 (R) |

| rac-1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | Isooctane | 5 | 45 | 96 (R) |

Table 1: Representative data for the optimized lipase-catalyzed kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, analogous to the challenges faced with this compound. Data sourced from studies by Kühn, et al. (2020) and de Souza, et al. (2022). scielo.br

Asymmetric Synthetic Strategies

The presence of two adjacent stereocenters (at C3 and C4) in this compound means that four distinct stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The development of synthetic strategies to selectively access each of these isomers is a significant objective in asymmetric synthesis.

Enzymatic Resolution of Precursor Compounds

An alternative to resolving the final tertiary alcohol is the asymmetric transformation of a prochiral precursor. The logical precursor for this compound is the ketone 4-methylhexan-3-one . The asymmetric reduction of this ketone would establish the stereocenter at C3.

This transformation is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are enzymes that catalyze the stereoselective reduction of carbonyls to alcohols. mdpi.com These biocatalytic reductions typically require a hydride source from a cofactor, such as NADPH, which is continuously regenerated in the reaction vessel using a secondary enzyme system (e.g., glucose dehydrogenase and glucose). mdpi.com The enantioselectivity of the reduction is determined by the specific enzyme chosen, with different ADHs capable of producing either the (R)- or (S)-alcohol. mdpi.comnih.gov

Research on the closely related compound 4-methylheptan-3-ol showcases the power of this approach, where specific ADHs were used to control the stereochemistry at the alcohol center. mdpi.comresearchgate.net

Asymmetric Induction Using Chiral Auxiliaries or Catalysts

A classic and powerful method for constructing chiral tertiary alcohols is the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone. For the synthesis of this compound, this would involve the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide or diethylzinc) to the precursor, 4-methylhexan-3-one .

To control the stereochemical outcome, a chiral catalyst or ligand is employed to differentiate the two prochiral faces of the ketone. nih.govmmu.ac.uk Significant advances have been made in this area, particularly with the development of chiral ligands that coordinate to the metal of the nucleophilic reagent. For Grignard reagents, ligands derived from 1,2-diaminocyclohexane (DACH) have proven effective in mediating highly enantioselective additions to a wide range of ketones. nih.govrsc.org Similarly, copper- and titanium-based catalysts with chiral ligands are also used to achieve high enantioselectivity. mmu.ac.ukrsc.org

| Ketone Substrate | Grignard Reagent | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | EtMgBr | (R,R)-DACH-derived biaryl ligand | 91 | 94 |

| 2-Heptanone | MeMgBr | (R,R)-DACH-derived biaryl ligand | 85 | 89 |

| Propiophenone | MeMgBr | (R,R)-DACH-derived ligand | 88 | 95 |

Table 2: Representative results for the asymmetric addition of Grignard reagents to prochiral ketones mediated by chiral ligands, illustrating a key strategy for synthesizing chiral tertiary alcohols like this compound. Data sourced from Monasterolo, et al. (2022). nih.govrsc.org

Chirality Transfer and Rearrangement Mechanisms in Synthesis

Chirality transfer is an elegant strategy wherein the stereochemistry of a starting material dictates the stereochemistry of the product through an intramolecular rearrangement process. For the synthesis of tertiary alcohols, jocpr.comacs.org-sigmatropic rearrangements are particularly relevant. acs.orgnih.gov

A notable example is the catalytic asymmetric Meisenheimer rearrangement. nih.gov In this approach, a chiral allylic amine is first oxidized to the corresponding N-oxide. In the presence of a suitable catalyst, this intermediate undergoes a jocpr.comacs.org-rearrangement to form a tertiary O-allyl hydroxylamine. Subsequent cleavage of the N-O bond reveals the chiral tertiary allylic alcohol. The reaction is stereospecific, meaning the chirality of the starting allylic amine is directly transferred to the newly formed tertiary alcohol stereocenter. While this method produces an allylic alcohol, subsequent functionalization of the double bond could provide access to saturated structures like this compound.

Other examples include the palladium-catalyzed 1,3-chirality transfer in allylic systems, demonstrating the broad applicability of this concept. acs.org

Stereodivergent Approaches for Diverse Isomeric Production

For a molecule like this compound with two stereocenters, a truly advanced synthetic strategy is one that is stereodivergent. This implies the ability to selectively produce any of the four possible stereoisomers from a common set of starting materials, simply by changing the configuration of the chiral catalysts used. nih.govresearchgate.net

A powerful demonstration of this concept is found in the one-pot, multi-enzyme synthesis of the four stereoisomers of the analogous pheromone, 4-methylheptan-3-ol. mdpi.comresearchgate.net This synthesis starts with an α,β-unsaturated ketone. The first stereocenter is set by an ene-reductase (ER) reducing the double bond, with different ERs providing either the (R) or (S) configuration at C4. The second stereocenter is then established by the reduction of the ketone by an alcohol dehydrogenase (ADH), again with different ADHs affording either the (R) or (S) configuration at C3. By choosing the correct combination of one ER and one ADH, any of the four stereoisomers could be produced with high diastereomeric and enantiomeric purity.

| Target Stereoisomer | Ene-Reductase (ER) for C4 | Alcohol Dehydrogenase (ADH) for C3 | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| (3S,4R)-4-Methylheptan-3-ol | ER with (R)-selectivity | ADH with (S)-selectivity | 99 | 99 |

| (3R,4R)-4-Methylheptan-3-ol | ER with (R)-selectivity | ADH with (R)-selectivity | 99 | 99 |

| (3S,4S)-4-Methylheptan-3-ol | ER with (S)-selectivity | ADH with (S)-selectivity | 94 | 99 |

| (3R,4S)-4-Methylheptan-3-ol | ER with (S)-selectivity | ADH with (R)-selectivity | 92 | 99 |

Table 3: Stereodivergent synthesis of all four isomers of 4-methylheptan-3-ol using a one-pot, dual-enzyme system, illustrating a powerful strategy applicable to the synthesis of this compound isomers. Data from Brenna, et al. (2017). mdpi.comresearchgate.net

Chemical Transformation Pathways and Derivatization

The reactivity of this compound is dominated by the chemistry of its tertiary alcohol functional group.

Dehydration: The most characteristic reaction of tertiary alcohols is acid-catalyzed dehydration. quora.com When heated in the presence of a strong acid like sulfuric or phosphoric acid, this compound will undergo elimination of water via an E1 mechanism. unacademy.comchemistrysteps.comlibretexts.org This proceeds through the formation of a stable tertiary carbocation at C3. A proton is then removed from an adjacent carbon to form an alkene. This can lead to a mixture of products: removal of a proton from C4 yields the more substituted, thermodynamically favored Zaitsev product, 3-ethyl-4-methylhex-3-ene , while removal from the ethyl group's methylene (B1212753) carbon would yield the less substituted Hofmann product, 3-ethyl-4-methylhex-2-ene . The reaction conditions, particularly temperature, influence the product ratio. libretexts.orgvedantu.com

Nucleophilic Substitution: Tertiary alcohols can also undergo nucleophilic substitution reactions via an SN1 mechanism. libretexts.orgcsueastbay.edu For this to occur, the hydroxyl group must first be protonated by a strong acid (e.g., HBr, HCl) to convert it into a good leaving group (water). libretexts.orgchemistrysteps.com The water molecule departs, again forming the stable tertiary carbocation. This carbocation is then attacked by a nucleophile, such as a halide ion, to form the corresponding tertiary alkyl halide (e.g., 3-bromo-3-ethyl-4-methylhexane ). youtube.com Due to the stability of the tertiary carbocation intermediate, this reaction is generally faster for tertiary alcohols than for primary or secondary ones. libretexts.org

Dehydration Reaction Mechanisms

The acid-catalyzed dehydration of this compound, a tertiary alcohol, typically proceeds through an E1 (elimination, unimolecular) mechanism. quizlet.com This process involves the formation of a carbocation intermediate, leading to the synthesis of various alkenes.

Elucidation of E1 Pathway Intermediates (e.g., Carbocations)

The dehydration of tertiary alcohols like this compound is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). quizlet.com The subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is a planar, electron-deficient species that is the key intermediate in the E1 pathway.

In some instances, the initially formed carbocation may undergo rearrangement to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift. quizlet.com However, in the case of this compound, the initial carbocation is already tertiary and relatively stable, making significant rearrangement less likely unless specific structural features promoting such shifts are present.

Regioselectivity and Zaitsev's Rule in Alkene Formation

When multiple β-carbons (carbons adjacent to the carbocation center) bear hydrogen atoms, the elimination of a proton can lead to the formation of different alkene isomers. The regioselectivity of this elimination is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. quizlet.com

For the dehydration of this compound, the carbocation intermediate has three different β-carbons from which a proton can be abstracted. This can lead to the formation of several possible alkene products. Following Zaitsev's rule, the major products would be the more highly substituted alkenes. quora.com

Impact of Reaction Conditions on Product Distribution

The distribution of alkene isomers formed during the dehydration of this compound is influenced by the reaction conditions. Factors such as temperature and the nature of the acid catalyst can affect the product ratio. Higher temperatures generally favor elimination reactions over substitution reactions. Additionally, the choice of a non-nucleophilic acid, such as sulfuric acid or phosphoric acid, is crucial to minimize the formation of substitution byproducts. The use of a strong, non-nucleophilic base in the second step can also influence which proton is removed, thereby affecting the regioselectivity of the reaction.

Oxidation Reactions of this compound to Ketones and Aldehydes

Tertiary alcohols, such as this compound, are resistant to oxidation under normal conditions. nzic.org.nz This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms involving reagents like chromic acid (Jones reagent) or potassium permanganate. nzic.org.nzbyrneresearch.com Therefore, the direct oxidation of this compound to a ketone or an aldehyde does not occur.

Reduction Reactions Leading to Saturated Hydrocarbons

The reduction of this compound to its corresponding saturated hydrocarbon, 3-ethyl-4-methylhexane, can be achieved through a two-step process. The first step involves the dehydration of the alcohol to form a mixture of alkenes, as described previously. The resulting alkenes can then be hydrogenated to the alkane. ncert.nic.in

Catalytic hydrogenation is a common method for the reduction of alkenes. 182.160.97 This process involves the use of a metal catalyst, such as platinum, palladium, or nickel, to facilitate the addition of hydrogen (H₂) across the double bond. ncert.nic.in The reaction is typically carried out under pressure and at a moderate temperature. Another approach for the reduction of the intermediate alkenes is through the use of alkyl halides and subsequent reduction with zinc and dilute hydrochloric acid. ncert.nic.in

Below is a table summarizing the reduction process:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Alkene mixture |

| 2 | Hydrogenation | H₂, Pt/Pd/Ni catalyst | 3-Ethyl-4-methylhexane |

Nucleophilic Substitution Reactions of the Hydroxyl Group with Halogens

The hydroxyl group of this compound can be replaced by a halogen through a nucleophilic substitution reaction. iitk.ac.in Since it is a tertiary alcohol, this substitution typically proceeds through an Sₙ1 mechanism.

The reaction is initiated by protonating the hydroxyl group with a strong acid, such as a hydrohalic acid (HX, where X = Cl, Br, I), to form a good leaving group (water). physicsandmathstutor.com The departure of water leads to the formation of a stable tertiary carbocation. This carbocation is then attacked by the halide ion (X⁻) to form the corresponding tertiary alkyl halide. schoolwires.net

The reactivity of the hydrohalic acids follows the order HI > HBr > HCl. For the reaction with HCl, a catalyst such as zinc chloride (ZnCl₂) is often required to facilitate the reaction with the tertiary alcohol. iitk.ac.in

The following table outlines the nucleophilic substitution reaction:

| Reactant | Reagent | Mechanism | Product |

| This compound | HX (e.g., HBr) | Sₙ1 | 3-Bromo-3-ethyl-4-methylhexane |

Alkylation Studies Utilizing this compound as a Model Compound

While specific studies designating this compound as a formal model compound for alkylation are not prevalent in the reviewed literature, its structure as a sterically hindered tertiary alcohol makes it an excellent representative substrate for advanced alkylation methodologies. The direct functionalization of the carbon atom bearing the hydroxyl group in tertiary alcohols is a significant challenge in synthetic chemistry, traditionally requiring multi-step sequences. acs.org Recent advancements, particularly in radical-mediated reactions, have opened new avenues for the direct dehydroxylative alkylation of such compounds.

A prominent modern strategy involves the titanium-catalyzed dehydroxylative radical alkylation of tertiary alcohols. organic-chemistry.orgacs.org This method facilitates the direct formation of C-C bonds at the tertiary carbon center by generating a tertiary radical intermediate. researchgate.net For a substrate like this compound, the reaction would proceed via homolysis of the C–OH bond, catalyzed by a low-valent titanium species. researchgate.netthieme-connect.com

The general mechanism, as established through experimental and computational studies, involves the coordination of the tertiary alcohol to a Ti(III) catalyst, such as Cp*TiCl3 reduced in situ by zinc or manganese powder. acs.orgthieme-connect.com This is followed by a single-electron transfer to generate the tertiary alkyl radical and a titanium(IV) oxo species. The generated radical, in this case, the 3-ethyl-4-methylhexan-3-yl radical, can then be trapped by a suitable radical acceptor, such as an activated alkene (e.g., acrylates, styrenes), to form a new C-C bond. organic-chemistry.orgthieme-connect.com A subsequent reduction and protonation step yields the final alkylated product. thieme-connect.com

This titanium-catalyzed approach is noted for its high selectivity for tertiary alcohols, leaving primary and secondary alcohols intact. organic-chemistry.orgacs.org The reaction conditions are generally mild and tolerate a wide array of functional groups, making the strategy robust and applicable to complex molecule synthesis. organic-chemistry.orgresearchgate.net The use of a compound like this compound as a model would be instrumental in probing the steric and electronic limits of this transformation and optimizing conditions for constructing highly congested all-carbon quaternary centers.

Deoxygenation Reactions of Related Precursors to Branched Alkanes

The deoxygenation of tertiary alcohols is a fundamental transformation for the synthesis of branched alkanes. This compound serves as a direct precursor to the branched alkane 3-ethyl-4-methylhexane. nih.gov Various methods, ranging from classical radical reactions to modern catalytic systems, can achieve this conversion.

The Barton-McCombie deoxygenation is a well-established, two-step radical-based method. wikipedia.orgalfa-chemistry.com In this process, the alcohol is first converted into a thiocarbonyl derivative, typically a xanthate. wikipedia.orgyoutube.com This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). alfa-chemistry.comorganic-chemistry.org The reaction proceeds via a radical chain mechanism where the tributyltin radical attacks the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of a tertiary alkyl radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from Bu₃SnH to yield the desired alkane, 3-ethyl-4-methylhexane. wikipedia.org While effective, the toxicity and difficulty in removing tin-based byproducts have prompted the development of alternative, "tin-free" methods. alfa-chemistry.comchimia.ch

Modern catalytic approaches offer milder and more environmentally benign alternatives. These methods often employ transition metal catalysts or Lewis acids in conjunction with safer reducing agents, such as hydrosilanes. researchgate.netchemrxiv.org

Key catalytic deoxygenation methods applicable to tertiary alcohols include:

Titanium-Catalyzed Deoxygenation : Low-valent titanium species can directly mediate the dehydroxylation. A system comprising Cp*TiCl₃, triethylsilane (TESCl) as an activator, phenylsilane (B129415) (PhSiH₃) as the hydride source, and zinc powder as the reductant effectively deoxygenates tertiary alcohols under mild conditions. organic-chemistry.org The reaction is believed to proceed through the generation of a tertiary carbon radical via homolysis of the C-O bond. organic-chemistry.org

Scandium-Catalyzed Deoxygenation : Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the deoxygenation of secondary and tertiary alcohols using various hydrosilanes as the reductant. nih.gov This system is notable for its high selectivity for C-O bond reduction in the presence of more reactive functional groups like carbonyls. nih.gov

Indium- and Boron-Catalyzed Deoxygenation : Lewis acids such as indium(III) chloride (InCl₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the reduction of tertiary alcohols with hydrosilanes like chlorodiphenylsilane or triethylsilane. researchgate.netorganic-chemistry.org These reactions typically proceed via an Sₙ1-type mechanism involving the formation of a stable tertiary carbocation, which is then reduced by the silane. researchgate.net

The table below summarizes and compares various deoxygenation methodologies for converting a tertiary alcohol precursor like this compound to the corresponding branched alkane.

| Method | Key Reagents | General Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | Radical Chain | Reliable, well-established, broad scope for secondary and tertiary alcohols. | Requires pre-derivatization, uses toxic and hard-to-remove tin reagents. | wikipedia.org, alfa-chemistry.com |

| Titanium-Catalyzed Dehydroxylation | Cp*TiCl₃ (cat.), TESCl, PhSiH₃, Zn | Radical | Direct (one-step), mild conditions, high selectivity for tertiary alcohols. | Requires multiple reagents, catalyst can be sensitive. | organic-chemistry.org |

| Scandium-Catalyzed Deoxygenation | Sc(OTf)₃ (cat.), Hydrosilane (e.g., PhSiH₃) | Ionic/Lewis Acid Catalysis | High chemoselectivity, mild conditions, tin-free. | Catalyst can be expensive. | nih.gov |

| Indium-Catalyzed Deoxygenation | InCl₃ (cat.), Ph₂SiClH | Ionic (Sₙ1-type) | Direct, high chemoselectivity for secondary/tertiary alcohols. | Limited to substrates that form stable carbocations. | uni-regensburg.de, organic-chemistry.org |

| Boron-Catalyzed Deoxygenation | B(C₆F₅)₃ (cat.), Et₃SiH | Ionic/Lewis Acid Catalysis | Metal-free catalyst, mild conditions. | Catalyst is sensitive to moisture. | researchgate.net |

Stereochemical Investigations of 3 Ethyl 4 Methylhexan 3 Ol

Identification and Characterization of Chiral Centers and Stereoisomers

3-Ethyl-4-methylhexan-3-ol possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters gives rise to multiple stereoisomers. The chiral centers in this compound are located at the C3 and C4 positions of the hexane (B92381) backbone.

The carbon at position 3 (C3) is bonded to a hydroxyl group (-OH), an ethyl group (-CH2CH3), a methyl group attached at C4, and the remainder of the carbon chain. The carbon at position 4 (C4) is bonded to a methyl group (-CH3), a hydrogen atom, the ethyl- and hydroxyl-bearing C3, and the rest of the carbon chain.

Due to these two chiral centers, there are 2^n possible stereoisomers, where n is the number of chiral centers. In this case, with n=2, there are a total of four possible stereoisomers for this compound. These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are (3R,4R) and (3S,4S) which are enantiomers of each other, and (3R,4S) and (3S,4R) which form the other enantiomeric pair.

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

| 1 | R | R | Enantiomer of (3S,4S) |

| 2 | S | S | Enantiomer of (3R,4R) |

| 3 | R | S | Enantiomer of (3S,4R) |

| 4 | S | R | Enantiomer of (3R,4S) |

These stereoisomers have the same chemical formula (C9H20O) and connectivity but differ in the spatial arrangement of their atoms. nih.gov This seemingly subtle difference can lead to significant variations in their biological activity.

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The separation and quantification of the different stereoisomers of this compound are essential for studying their individual properties. Several analytical techniques are employed to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a mixture.

Gas Chromatography (GC): Chiral gas chromatography is a powerful tool for separating enantiomers. chromatographyonline.com This technique often involves the use of a chiral stationary phase (CSP), such as cyclodextrin (B1172386) derivatives, within the GC column. chromatographyonline.comchula.ac.th These CSPs interact differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com For alcohols like this compound, derivatization into esters (e.g., acetates or trifluoroacetates) can enhance volatility and improve separation on the chiral column. nih.gov The relative peak areas in the resulting chromatogram can be used to quantify the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable method, particularly for determining the diastereomeric ratio. researchgate.net In a chiral environment, the signals of diastereomers can be resolved in the NMR spectrum. rsc.orgrsc.orgnih.gov This can be achieved by using chiral solvating agents or by converting the diastereomers into new diastereomeric derivatives using a chiral derivatizing agent. researchgate.net For instance, 1H NMR can be used to integrate the signals corresponding to each diastereomer, providing a quantitative measure of their ratio. researchgate.net Furthermore, 31P NMR, after reaction with a chiral phosphorus-containing derivatizing agent, can also provide clear separation of signals for accurate ee determination. researchgate.net

The choice of method often depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation.

| Analytical Technique | Principle | Application |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. chromatographyonline.com | Determination of enantiomeric excess. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectral differentiation of diastereomers in a chiral environment. rsc.orgrsc.orgnih.gov | Determination of diastereomeric ratio. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase. | Preparative separation and analytical quantification of stereoisomers. |

Structure-Activity Relationships: The Influence of Stereochemistry on Biological Interactions

The stereochemistry of a molecule is often a critical determinant of its biological activity. In the realm of insect chemical ecology, different stereoisomers of a single compound can elicit varied, and sometimes opposing, behavioral responses. mdpi.comresearchgate.net While specific research on the biological activity of all four stereoisomers of this compound is not extensively documented, the principles of structure-activity relationships in related chiral alcohols provide a strong framework for understanding its potential roles.

For instance, the closely related compound, 4-methylheptan-3-ol, is a known insect pheromone where different stereoisomers have distinct activities. mdpi.comresearchgate.net Research on the almond bark beetle, Scolytus amygdali, has shown that (3S,4S)-4-methylhexan-3-ol acts as a synergist for the aggregation pheromone, enhancing its attractive effect. mdpi.com This highlights that even a subtle change in the alkyl group (ethyl vs. propyl at C3) can modulate the biological function. It is therefore highly probable that the different stereoisomers of this compound will also exhibit distinct biological activities.

The specific three-dimensional shape of each stereoisomer determines how it fits into and interacts with chiral biological receptors, such as those in the olfactory systems of insects. One stereoisomer might bind perfectly to a receptor, triggering a strong behavioral response, while another may bind weakly or not at all, resulting in reduced or no activity. In some cases, an "inactive" stereoisomer can even act as an antagonist, blocking the receptor and inhibiting the response to the active isomer. mdpi.com

Therefore, the stereochemical configuration of this compound is a key factor that would need to be precisely controlled and investigated in any study of its biological function, be it as a pheromone, a kairomone, or in other ecological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, ¹H-NMR and ¹³C-NMR, along with 2D NMR techniques, offer a complete picture of its atomic arrangement.

Due to the absence of readily available experimental spectra in the literature, predicted NMR data is utilized to describe the spectral characteristics of this compound. The chemical shifts are influenced by the electron-donating alkyl groups and the electronegative hydroxyl group.

Predicted ¹H-NMR Data:

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The hydroxyl proton typically appears as a broad singlet, its chemical shift being dependent on concentration and solvent. The protons on the carbon atoms will exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OH | Variable | Singlet (broad) |

| -CH- (C4) | ~1.6 - 1.8 | Multiplet |

| -CH₂- (C2 & C5) | ~1.3 - 1.5 | Multiplet |

| -CH₃ (C1 & C6) | ~0.8 - 1.0 | Triplet |

| -CH₃ (C4-methyl) | ~0.8 - 1.0 | Doublet |

| -CH₂- (Ethyl group at C3) | ~1.4 - 1.6 | Quartet |

| -CH₃ (Ethyl group at C3) | ~0.8 - 1.0 | Triplet |

Predicted ¹³C-NMR Data:

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbinol carbon (C3), being attached to the hydroxyl group, is significantly deshielded and appears at a lower field. The chemical shifts of the other carbon atoms are influenced by their position relative to the hydroxyl group and the degree of substitution.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~8 - 10 |

| C2 | ~30 - 35 |

| C3 (Carbinol) | ~75 - 80 |

| C4 | ~40 - 45 |

| C5 | ~25 - 30 |

| C6 | ~14 - 16 |

| C4-methyl | ~15 - 20 |

| Ethyl-CH₂ (at C3) | ~30 - 35 |

| Ethyl-CH₃ (at C3) | ~8 - 10 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. weebly.comomicsonline.orgnanalysis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak would be observed between the proton at C4 and the protons of the C4-methyl group, as well as the protons at C5. Similarly, correlations would be seen between the methylene (B1212753) and methyl protons of the two ethyl groups and the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nanalysis.com For this compound, it would link each proton signal (except the hydroxyl proton) to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the quartet signal of the ethyl group's methylene protons would correlate with the corresponding carbon signal in the 30-35 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly indicative of its structure.

Under Electron Ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak ([M]⁺) for tertiary alcohols is often weak or absent due to the instability of the molecular ion. whitman.edulibretexts.org The fragmentation is dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration.

α-Cleavage: The most favorable fragmentation pathway for tertiary alcohols is the cleavage of the largest alkyl group attached to the carbinol carbon to form a stable oxonium ion. In this compound, the loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) would be prominent.

Loss of a propyl group (CH₃CH₂CH(CH₃)-) would lead to a fragment ion at m/z 87.

Loss of an ethyl group (-CH₂CH₃) would result in a fragment ion at m/z 115. The most stable and thus most abundant fragment ion is typically formed by the loss of the largest alkyl group.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. omicsonline.org For this compound (MW = 144.26), this would correspond to a peak at m/z 126.

Other Fragmentations: Subsequent fragmentation of the primary fragments can also occur, leading to a complex mass spectrum with smaller fragment ions.

Predicted Major Fragments in the EI Mass Spectrum:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 126 | [C₉H₁₈]⁺• | Dehydration ([M-H₂O]⁺) |

| 115 | [C₇H₁₅O]⁺ | α-cleavage (Loss of -C₂H₅) |

| 87 | [C₅H₁₁O]⁺ | α-cleavage (Loss of -C₄H₉) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. nih.govrsc.org this compound, being a volatile alcohol, is well-suited for GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component.

The retention time of this compound in the GC column, combined with its characteristic mass spectrum, allows for its unambiguous identification in complex mixtures, such as essential oils or synthetic reaction products. nih.gov By comparing the obtained mass spectrum with a library of known spectra (like the NIST library), the identity of the compound can be confirmed. wjgnet.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. wiley.comsavemyexams.com This level of precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₂₀O, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

This exact mass measurement is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions. wiley.com For example, HRMS could differentiate this compound from another compound with the same nominal mass but containing nitrogen or other elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Characterization of Characteristic Vibrational Modes of the Alcohol Functionality

The IR spectrum of an alcohol is dominated by the vibrational modes of its hydroxyl (-OH) group. utdallas.edu For this compound, a tertiary alcohol, these characteristic vibrations are key to its identification.

The most prominent feature in the IR spectrum of alcohols is the O-H stretching vibration, which typically appears as a strong and broad band. utdallas.eduadichemistry.com This broadening is a result of hydrogen bonding between alcohol molecules. adichemistry.com In a neat or concentrated sample, this band for alcohols generally appears in the 3200-3500 cm⁻¹ range. adichemistry.com For tertiary alcohols specifically, the O-H stretching frequency is expected around 3660 cm⁻¹. nih.gov Unassociated or "free" hydroxyl groups, which are more prevalent in dilute solutions with non-polar solvents, give rise to a sharper absorption at higher frequencies, typically around 3600-3700 cm⁻¹. spcmc.ac.in

Another significant vibrational mode is the C-O stretching vibration. For tertiary alcohols like this compound, this strong band is typically observed in the 1100-1200 cm⁻¹ region. adichemistry.comspectroscopyonline.com This peak's position can help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.com

The O-H in-plane bending vibration is also characteristic, though it can be coupled with other vibrations. spcmc.ac.in In tertiary alcohols, a single O-H bending band is expected, as there is no C-H bond directly attached to the hydroxyl-bearing carbon, preventing coupling with C-H wagging vibrations. spcmc.ac.in

Table 1: Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Hydrogen-bonded) | 3200-3500 | Strong, broad absorption due to intermolecular hydrogen bonding. adichemistry.com |

| O-H Stretch (Free) | 3600-3700 | Sharp absorption observed in dilute, non-polar solutions. spcmc.ac.in |

| C-O Stretch | 1100-1200 | Strong absorption characteristic of tertiary alcohols. adichemistry.comspectroscopyonline.com |

| O-H Bend | 1330-1420 | In-plane bending, appears as a single band in tertiary alcohols. spcmc.ac.in |

Comparative Analysis of Experimental and Theoretically Calculated IR Spectra

Advancements in computational chemistry allow for the theoretical calculation of IR spectra, which can be compared with experimental data for structural confirmation and detailed vibrational analysis. ijrpr.com Techniques like Density Functional Theory (DFT) are used to compute the vibrational frequencies of molecules. ijrpr.comresearchgate.net

Discrepancies between experimental and calculated wavenumbers can arise from factors such as the phase of the sample (gas, liquid, solid), intermolecular interactions like hydrogen bonding, and limitations of the theoretical model, including the choice of basis set and the neglect of vibrational anharmonicity. researchgate.net For instance, the experimental O-H stretching band is often broader and shifted to lower frequencies compared to the calculated spectrum of a single, isolated molecule due to strong hydrogen bonding in the condensed phase. researchgate.net

Computational methods can also aid in assigning specific absorption bands to their corresponding vibrational modes, which can be challenging in complex molecules where vibrational coupling occurs. By comparing the calculated and experimental spectra, researchers can gain a more confident and detailed understanding of the molecule's vibrational behavior. zendy.io For example, while the C-X (where X is a halogen) stretching in alkyl halides can be identified, its presence is often confirmed by comparing experimental and computed spectra. libretexts.orgorgchemboulder.com

Advanced Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. Advanced chromatographic methods provide enhanced resolution and sensitivity, which are crucial for complex samples.

Chiral Gas Chromatography (GC) for Enantiomeric Separation and Purity Assessment

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. gcms.cz Chiral Gas Chromatography (GC) is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) within the GC column. nih.govresearchgate.net

The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase, often based on a three-point interaction rule. encyclopedia.pub Cyclodextrin derivatives are commonly used as CSPs for the enantiomeric separation of a wide range of compounds, including alcohols. researchgate.netsigmaaldrich.com For alcohols, derivatization is not always necessary for separation on certain chiral phases. nih.govsigmaaldrich.com

The effectiveness of the separation is quantified by the separation factor (α) and the resolution factor (Rs). A higher separation factor indicates a greater difference in the retention times of the two enantiomers, while a higher resolution factor signifies a better separation between the two peaks. nih.gov Chiral GC is essential for determining the enantiomeric excess (ee) or purity of a sample, which is critical in fields where the biological activity of enantiomers differs.

Table 2: Chiral Stationary Phases for Alcohol Separation

| Chiral Stationary Phase Type | Common Applications |

| Cyclodextrin Derivatives | General purpose for a wide variety of compounds, including underivatized alcohols. researchgate.netsigmaaldrich.com |

| Amino Acid Derivatives | Effective for various classes of compounds, often requiring derivatization. nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Volatile Profiles

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. copernicus.orgnih.gov This method is particularly valuable for the analysis of complex volatile and semi-volatile organic compound (VOC) mixtures. copernicus.orgunito.itresearchgate.net

In a GC×GC system, the sample is subjected to two independent separation stages using two columns with different stationary phase selectivities (e.g., non-polar followed by polar). copernicus.org The effluent from the first column is continuously trapped, focused, and then rapidly injected onto the second column. copernicus.org This results in a two-dimensional chromatogram with significantly higher peak capacity and resolution. copernicus.orgchromatographyonline.com

The increased separation power of GC×GC allows for the resolution of co-eluting compounds that would overlap in a one-dimensional separation. nih.gov This is particularly advantageous when analyzing trace components in a complex matrix. copernicus.org GC×GC coupled with a mass spectrometer (GC×GC-MS) is an even more powerful tool, providing both high-resolution separation and structural identification of the analytes. nih.govplos.orgmdpi.com This technique is well-suited for characterizing the volatile profile of complex samples where this compound might be present among numerous other compounds. chromatographyonline.complos.org

Table 3: Comparison of GC and GC×GC

| Feature | Conventional GC | GC×GC |

| Number of Columns | 1 | 2 |

| Peak Capacity | Lower | Significantly Higher copernicus.orgchromatographyonline.com |

| Resolution | Good | Excellent copernicus.org |

| Sensitivity | Standard | Enhanced due to analyte refocusing copernicus.org |

| Analysis of Complex Samples | Prone to co-elution | Superior separation of components nih.gov |

Conclusion

3-Ethyl-4-methylhexan-3-ol serves as a representative example of a branched, chiral tertiary alcohol. Its synthesis is most logically approached through well-established methods in organic chemistry, primarily centered on the Grignard reaction with either ketone or ester precursors. Its chemical reactivity is dictated by the tertiary alcohol functional group, characterized by a resistance to oxidation and a propensity to undergo dehydration and Sₙ1 substitution reactions via a stable carbocation intermediate. While it may not be a compound of extensive specific study, its structure and predictable chemical behavior make it an excellent model for illustrating the core principles of this important class of organic molecules.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

No specific studies utilizing DFT for the geometry optimization or vibrational frequency prediction of 3-Ethyl-4-methylhexan-3-ol were identified in the available literature.

Calculation of NMR Spectroscopic Parameters (e.g., GIAO Method)

There is no available research detailing the calculation of NMR spectroscopic parameters for this compound using the GIAO method or other computational approaches.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO/LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature.

Mulliken Population Analysis and Atomic Charge Distribution

No data from Mulliken population analysis or other methods to determine the atomic charge distribution of this compound are available.

Molecular Modeling and Dynamics Simulations

There are no published molecular modeling or dynamics simulation studies specifically focused on this compound.

Conformational Analysis using Force Field Methods

Conformational analysis of this compound can be effectively performed using force field methods, such as the MM2 force field combined with a self-consistent field (SCF) approach for energy minimization. This methodology allows for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

The analysis begins by constructing a 3D model of the this compound molecule. The rotational landscape is then systematically explored by rotating the single bonds, particularly around the C3-C4 bond and the bonds connecting the ethyl and methyl groups to the main hexane (B92381) chain. For each rotational isomer (rotamer), the steric energy is calculated. This energy is a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

Due to the chiral centers at C3 and C4, multiple diastereomers exist, each with its own set of conformers. The complex interplay of the bulky ethyl and methyl groups around the central hydroxyl-bearing carbon results in a rich conformational space. The force field calculations help to identify the low-energy conformations where steric hindrance is minimized. For instance, staggered conformations are generally favored over eclipsed ones. The relative energies of these stable conformers determine their population distribution at a given temperature, which can be estimated using the Boltzmann distribution.

Below is a hypothetical data table illustrating the results of a conformational analysis on a diastereomer of this compound, showcasing the relative energies of the most stable conformers.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | -175° (anti-periplanar) | 0.00 | 45.2 |

| B | 65° (gauche) | 0.85 | 20.5 |

| C | -68° (gauche) | 0.92 | 18.7 |

| D | 120° | 1.50 | 8.3 |

| E | -125° | 1.65 | 7.3 |

Note: The data in this table is illustrative and represents a typical output from a force field-based conformational analysis.

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are instrumental in the identification and structural elucidation of the compound.

NMR Spectroscopy Prediction: The prediction of ¹³C and ¹H NMR chemical shifts is commonly achieved using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The first step involves optimizing the geometry of the most stable conformer, as determined by methods described in the previous section. Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy Prediction: The vibrational frequencies and intensities, which constitute the IR spectrum, can also be predicted using computational methods like DFT. After geometry optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule (e.g., O-H stretch, C-H stretch, C-C stretch, and various bending modes). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. The predicted IR spectrum can aid in identifying the functional groups present in the molecule.

An illustrative table of predicted spectroscopic data for this compound is presented below.

| Spectroscopic Data | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1 (CH₃ of ethyl) | 8.5 |

| C2 (CH₂ of ethyl) | 30.1 |

| C3 (quaternary C with OH) | 75.3 |

| C4 (CH) | 45.2 |

| C5 (CH₂) | 25.8 |

| C6 (CH₃) | 11.7 |

| C4-Methyl (CH₃) | 15.4 |

| ¹H NMR Chemical Shifts (ppm) | |

| OH | 1.5-2.5 (broad) |

| CH (C4) | 1.8 |

| CH₂ (ethyl) | 1.6 |

| CH₂ (C5) | 1.4 |

| CH₃ (ethyl) | 0.9 |

| CH₃ (C6) | 0.85 |

| CH₃ (C4-Methyl) | 0.8 |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch | 3450 (broad) |

| C-H stretch | 2870-2960 |

| C-O stretch | 1150 |

Note: The data in this table is for illustrative purposes, representing typical values obtained from computational models for a tertiary alcohol with a similar structure.

Applications in Chemical Research and Development

Role as a Key Intermediate and Precursor in the Synthesis of Diverse Organic Compounds

As a tertiary alcohol, 3-Ethyl-4-methylhexan-3-ol is a versatile intermediate in organic synthesis. It can be synthesized through methods such as the Grignard reaction, where an organometallic reagent like ethylmagnesium bromide attacks the carbonyl carbon of a ketone, specifically 4-methylhexan-3-one (B91998). This reaction forms the carbon skeleton and introduces the hydroxyl group, creating the tertiary alcohol structure.

Once synthesized, this compound can serve as a precursor to other functional groups. A primary application is in the synthesis of alkenes through dehydration reactions. Under acidic conditions, the hydroxyl group is protonated and leaves as a water molecule, forming a carbocation intermediate. The subsequent elimination of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond, yielding a mixture of isomeric alkenes. This role as a synthetic pivot from ketones to alkenes underscores its utility as an intermediate.

Table 1: Synthesis and Precursor Reactions

| Reaction Type | Starting Materials | Product(s) | Role of this compound |

|---|---|---|---|

| Synthesis | 4-methylhexan-3-one, Ethylmagnesium bromide | This compound | Product |

| Dehydration | This compound, Acid catalyst (e.g., H₂SO₄) | Mixture of alkenes (e.g., 3-ethyl-4-methylhex-2-ene) | Precursor |

Exploration of this compound as a Solvent in Organic Reactions

While alcohols are often used as protic solvents in organic chemistry, the application of this compound in this capacity is not widely documented. Tertiary alcohols are generally less common as solvents compared to their primary or secondary counterparts due to significant steric hindrance around the hydroxyl group. This bulkiness can impede its ability to solvate reactants and participate effectively in reaction pathways. Furthermore, its susceptibility to dehydration under acidic conditions limits its use in certain reaction environments.

Contribution to the Understanding of Fundamental Organic Reaction Mechanisms

The structure of this compound makes it an excellent model for studying fundamental organic reaction mechanisms, particularly elimination reactions. The acid-catalyzed dehydration of this alcohol is a classic example used to illustrate the principles of carbocation stability and regioselectivity in alkene formation.

Upon protonation of the hydroxyl group and its departure as water, a tertiary carbocation is formed. This intermediate can then undergo elimination. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. However, the presence of multiple, non-equivalent beta-hydrogens allows for the formation of several different alkene isomers. The study of the resulting product distribution provides insight into the thermodynamic stability of alkenes and the kinetics of proton removal. Dehydration of similar structures, such as 3-methylhexan-3-ol, can lead to a variety of alkene products, demonstrating the complexity of these reaction pathways quora.com.

Table 2: Potential Dehydration Products and Mechanistic Principles

| Potential Product | Formation Principle | Mechanistic Insight |

|---|---|---|

| 3-Ethyl-4-methylhex-3-ene | Zaitsev's Rule (Major Product) | Formation of the most stable, tetrasubstituted alkene. |

| 3-Ethyl-4-methylhex-2-ene | Hofmann Rule (Minor Product) | Formation of a less substituted alkene. |

| (E/Z)-4-Methyl-3-methylenehexane | Minor Pathway | Steric effects can influence regioselectivity. |

Integration of this compound Synthesis within Green Chemistry Frameworks

Traditional synthesis of tertiary alcohols can involve organometallic reagents that are sensitive to air and moisture, and may use volatile organic solvents. Green chemistry seeks to develop more sustainable alternatives. In this context, the synthesis of tertiary alcohols, including potentially this compound, is being explored through biocatalytic methods. These approaches utilize enzymes to carry out chemical transformations under milder, more environmentally friendly conditions nih.gov.

One promising green approach is the chemoenzymatic, one-pot synthesis, which combines enzymatic reactions with chemical ones in a single vessel, often in aqueous media. For instance, a secondary alcohol can be oxidized to a ketone using a laccase/TEMPO system, followed by the in-situ addition of an organolithium reagent to form the tertiary alcohol rsc.orgrsc.org. This method avoids the isolation of intermediates and reduces waste, aligning with the principles of green chemistry. While not specifically documented for this compound, these general methods represent a sustainable pathway for its potential synthesis rsc.orgrsc.org.

Investigation of Interactions with Enzymes and Modulation of Enzymatic Activity in Biocatalysis

The biocatalytic synthesis of optically active tertiary alcohols is a significant area of research, as these chiral molecules are valuable building blocks for pharmaceuticals and fine chemicals nih.govresearchgate.netacs.org. Enzymes such as lipases, esterases, and epoxide hydrolases are employed to produce these compounds with high enantiomeric purity nih.gov.

However, the reverse aspect—the investigation of this compound's direct interaction with or modulation of enzymatic activity—is not well-documented in available research. While enzymes are used to create such tertiary alcohols, studies detailing the effects of this specific compound on enzymatic systems are limited.

Research into Chemical Communication Systems in Nature

While there is no direct evidence identifying this compound as an insect pheromone, structurally similar alcohols are known to be critical components in the chemical communication systems of various insect species. Research in this area highlights the importance of specific stereoisomers and subtle structural variations in eliciting behavioral responses.

For example, a closely related compound, 3-Ethyl-4-methylpentan-1-ol , has been identified as a crucial component of the queen sex pheromone of the slave-making ant, Polyergus rufescens. In this species, the (R)-enantiomer of the alcohol acts as a powerful synergist when combined with methyl 6-methylsalicylate, the main component of the pheromone blend researchgate.net. Another example is 4-methylheptan-3-ol , whose stereoisomers are active pheromones for different species of bark beetles mdpi.com. Specifically, the (3S,4S) isomer is part of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) mdpi.com. Furthermore, (3S,4S)-4-methylhexan-3-ol acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali mdpi.compherobase.com. These findings underscore that alcohols with similar structural motifs to this compound play vital roles in insect chemical ecology.

Table 3: Structurally Similar Alcohols in Insect Pheromone Systems

| Compound | Insect Species | Role in Pheromone System |

|---|---|---|

| 3-Ethyl-4-methylpentan-1-ol | Polyergus rufescens (Slave-making ant) | Synergist in queen sex pheromone researchgate.net |

| (3S,4S)-4-Methylheptan-3-ol | Scolytus multistriatus (Elm bark beetle) | Component of aggregation pheromone mdpi.com |

| (3S,4S)-4-Methylhexan-3-ol | Scolytus amygdali (Almond bark beetle) | Synergist in aggregation pheromone mdpi.compherobase.com |

Ecological Significance of this compound and Related Compounds in Semiochemical Research

Semiochemicals are chemical substances that carry information between organisms and are fundamental to the chemical ecology of many species. plantprotection.plsagrainmag.co.za These signaling molecules, which include pheromones and allelochemicals, mediate critical interactions such as mating, aggregation, and defense. plantprotection.plwikipedia.org Volatile organic compounds (VOCs), including a variety of alcohols, play a crucial role in plant-insect communication, influencing behaviors like host selection for feeding and egg-laying. nih.govnih.gov

While direct research on the ecological role of this compound is limited, the significance of structurally similar compounds in insect communication is well-established. For instance, various branched-chain alcohols and ketones serve as pheromones in the insect world. A notable example is 4-methyl-3-hexanol, a compound used as an attractant by the ant Tetramorium impurum. murraystate.edu The environmental degradation of cuticular hydrocarbons on insects can also generate a variety of volatile compounds, including alcohols like 1-pentanol, 1-octanol, and 1-nonanol, which can act as repellents or necromones, signaling danger or death. biorxiv.org